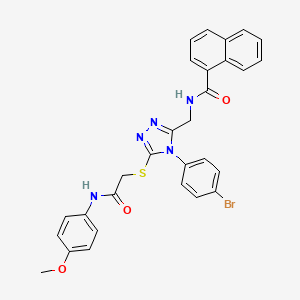
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C29H24BrN5O3S and its molecular weight is 602.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a triazole ring, a naphthamide moiety, and multiple aromatic groups, which may contribute to its biological efficacy. The presence of bromine and methoxy substituents is noteworthy as they can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the compound's antimicrobial properties against various bacterial strains. The in vitro assessments typically employed methods such as the turbidimetric approach to determine Minimum Inhibitory Concentrations (MICs).
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
The results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for clinical applications without further optimization .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have utilized the Sulforhodamine B (SRB) assay to quantify cytotoxicity against breast cancer cell lines (e.g., MCF7).
Case Study: MCF7 Cell Line
In one study, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 12 µM. This indicates a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12 | Significant cytotoxicity |
| A549 | 25 | Moderate cytotoxicity |
Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation, further supporting its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit certain enzymes that are crucial for cancer cell survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting that it may trigger programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1/S phase in treated cells, which is critical for limiting cancer cell proliferation .
属性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN5O3S/c1-38-23-15-11-21(12-16-23)32-27(36)18-39-29-34-33-26(35(29)22-13-9-20(30)10-14-22)17-31-28(37)25-8-4-6-19-5-2-3-7-24(19)25/h2-16H,17-18H2,1H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHUGNWUMYVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














